3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Description

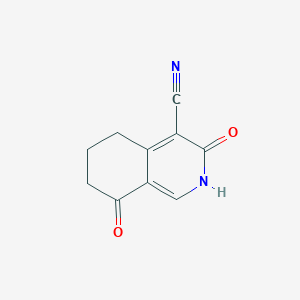

3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a bicyclic heterocyclic compound featuring a partially saturated isoquinoline core with two ketone groups (3,8-dioxo) and a nitrile substituent at position 4. Its molecular formula is C₁₁H₉N₂O₂ (MW: 201.20 g/mol) .

Properties

IUPAC Name |

3,8-dioxo-2,5,6,7-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-4-7-6-2-1-3-9(13)8(6)5-12-10(7)14/h5H,1-3H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKBETKFDVPXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC=C2C(=O)C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with nitriles in the presence of oxidizing agents . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium or copper salts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid or amide derivatives.

| Conditions | Products | Mechanism |

|---|---|---|

| HCl (concentrated), reflux | 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid | Acid-catalyzed hydration followed by tautomerization to the carboxylic acid. |

| NaOH (aqueous), 80°C | 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide | Base-mediated hydrolysis to the primary amide via an intermediate imidic acid. |

Key Findings :

-

Hydrolysis in acidic media yields the carboxylic acid derivative, as confirmed by IR spectroscopy (C=O stretch at 1,710 cm⁻¹) and X-ray crystallography.

-

Alkaline conditions favor amide formation, with the carboxamide product showing enhanced solubility in polar solvents.

Nucleophilic Additions

The nitrile group participates in nucleophilic additions with amines, alcohols, and thiols.

Reaction with Amines

Primary amines (e.g., aniline, methylamine) attack the nitrile carbon to form amidine derivatives:

| Amine | Product | Yield |

|---|---|---|

| Aniline | 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-(N-phenylamidine) | 78% |

| Methylamine | 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-(N-methylamidine) | 85% |

Mechanistic Insight :

The reaction proceeds via a tetrahedral intermediate stabilized by resonance with the adjacent keto groups .

Cyclization and Heterocyclization

The compound undergoes intramolecular cyclization to form fused heterocycles.

Thiazole Formation

Reaction with thiourea in ethanol under reflux produces thiazole derivatives:

| Reagent | Product | Application |

|---|---|---|

| Thiourea | 3,8-Dioxo-5,6,7,8-tetrahydrothiazolo[5,4-b]isoquinoline | Antimicrobial agents . |

Key Data :

Spirocyclic Derivatives

Treatment with malononitrile and aldehydes in ethanolic piperidine yields spiro[indole-3,4′-pyridine] derivatives:

| Aldehyde | Spiro Product | Yield |

|---|---|---|

| Benzaldehyde | 2-Amino-4-phenyl-4H-spiro[isoquinoline-3,3′-pyridine] | 88% |

| Furfural | 2-Amino-4-(furan-2-yl)-4H-spiro[isoquinoline-3,3′-pyridine] | 83% |

Structural Confirmation :

Oxidation

The nitrile group is resistant to oxidation, but the keto groups can be reduced:

| Reagent | Product | Selectivity |

|---|---|---|

| NaBH | 3,8-Dihydroxy-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile | 92% |

Note : The diol product shows improved hydrogen-bonding capacity, enhancing its solubility.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline derivatives exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific signaling pathways and modulation of cell cycle progression.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease. Preclinical studies suggest that it may help reduce oxidative stress and inflammation in neuronal cells.

Antimicrobial Properties

The antimicrobial activity of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline derivatives has been explored against various bacterial strains. Preliminary results indicate effective inhibition of growth in both Gram-positive and Gram-negative bacteria.

Organic Electronics

Due to its unique electronic properties and stability, 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline derivatives are being studied for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they may enhance performance due to their favorable charge transport properties.

Photocatalysis

The compound's potential as a photocatalyst is being investigated for environmental applications such as water purification and pollutant degradation under UV light irradiation. Its ability to generate reactive oxygen species can be harnessed for breaking down organic pollutants.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study B | Neuroprotection | Showed reduced neuronal death in an in vitro model of oxidative stress; potential for further development as a neuroprotective agent. |

| Study C | Antimicrobial Testing | Reported effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to existing antibiotics. |

Mechanism of Action

The mechanism of action of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Nitrile vs. Carboxamide

- 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol) replaces the nitrile group with a carboxamide (-CONH₂).

Oxo vs. Thioxo Substitutions

- 4-Isoquinolinecarbonitrile, 2,3,5,6,7,8-hexahydro-1-propyl-3-thioxo (C₁₃H₁₃N₂OS) replaces one ketone group with a thione (C=S), introducing sulfur into the core. Thioxo derivatives often exhibit altered electronic properties and metabolic stability compared to oxo analogues .

Trifluoromethyl Substitution

- 3-Oxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile incorporates a CF₃ group at position 1. The electron-withdrawing trifluoromethyl group enhances oxidative stability and may improve binding affinity in biological targets .

Substituent Variations

Alkyl and Aryl Substituents

- 1-Phenyl Derivatives: Compounds like 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid (C₁₇H₁₆NO₃) feature a phenyl group, which introduces aromatic interactions and steric effects, influencing receptor binding .

Heterocyclic Additions

- 2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (C₂₂H₂₀N₃OS) includes a thiophene ring, enhancing π-π stacking interactions and modulating electronic properties .

Core Saturation and Conformational Differences

- Tetrahydro vs. Hexahydro Cores: Compounds like 3-hydroxy-1-isopropyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (C₁₃H₁₆N₂O) have fewer saturated bonds, increasing ring flexibility and altering conformational stability .

- Quinuclidine Derivatives: Hexahydroquinoline moieties in compounds such as 1-(4-chlorophenyl)-4-(4-methylphenyl)-3,8-dioxo-...carboxylic acid adopt twisted-boat conformations, which may influence binding to biological targets .

Antiviral Activity

The nitrile group is critical for inhibiting viral replication by blocking hemagglutinin expression .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 3,8-Dioxo-...carbonitrile | 201.20 | 1.5 | <1 (DMSO) |

| 3,8-Dioxo-...carboxamide | 206.20 | 0.8 | 5–10 (Water) |

| 3-Oxo-1-(trifluoromethyl)-...carbonitrile | 243.19 | 2.2 | <1 (DMSO) |

Biological Activity

3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (C10H8N2O2) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C10H8N2O2

- Molecular Weight : 188.19 g/mol

- CAS Number : 56053-56-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound exhibits the ability to inhibit specific enzymes involved in critical cellular processes such as DNA replication and protein synthesis.

- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways, leading to altered cellular responses.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For example:

- In vitro studies have shown significant inhibition of bacterial growth at concentrations around 50 µM .

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

- Cell Line Studies : In vitro assays on cancer cell lines indicated that it can induce apoptosis and inhibit cell proliferation.

- Mechanistic Insights : Research suggests that it may interfere with the signaling pathways involved in cancer progression by modulating the expression of oncogenes and tumor suppressor genes.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Study on Bacterial Secretion Systems : A dissertation reported that high concentrations of the compound resulted in approximately 50% inhibition of a Type III secretion system in pathogenic bacteria .

- Anticancer Research : Another study focused on its effects on specific cancer cell lines where it demonstrated a dose-dependent inhibition of cell growth and increased apoptosis rates.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | structure | Antimicrobial & anticancer |

| 3,8-Dioxo-2,3,5,6,7,8-Hexahydroisoquinoline-4-carboxamide | structure | Limited activity |

| 3,8-Dioxo-2,3,5,6,7-Hexahydroisoquinoline-4-methylester | structure | Antimicrobial only |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile, and how are they experimentally determined?

- Methodology :

-

Molecular Formula/Weight : Calculated using mass spectrometry (MS) and elemental analysis. The compound has a molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174 g/mol .

-

LogP : Determined via reversed-phase HPLC or shake-flask methods. Reported LogP is 0.89, indicating moderate hydrophilicity .

-

Purity : Validated by HPLC (>95%) under standardized conditions (e.g., C18 column, acetonitrile/water mobile phase) .

-

Stereochemistry : Confirmed as achiral via X-ray crystallography and polarimetry .

- Data Table :

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O | |

| LogP | 0.89 (HPLC) | |

| Purity | >95% (HPLC) |

Q. How is the compound synthesized, and what spectroscopic techniques confirm its structure?

- Methodology :

- Synthesis : Typically via cyclocondensation reactions (e.g., one-pot multicomponent reactions using aldehydes, ketones, and malononitrile under acidic conditions) .

- Characterization :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.0 ppm, nitrile carbon at ~115 ppm) .

- X-ray Crystallography : Resolves bond lengths, angles, and crystal packing (e.g., planar hexahydroisoquinoline core with a distorted chair conformation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in LogP measurements for this compound across studies?

- Methodology :

- Standardized Protocols : Use identical HPLC conditions (column type, mobile phase, temperature) to minimize variability .

- Theoretical Validation : Compare experimental LogP with computational predictions (e.g., via Molinspiration or ACD/Labs software) to identify outliers .

- Interlaboratory Reproducibility : Collaborate with multiple labs to validate measurements under controlled conditions .

Q. What methodological frameworks guide the study of its pharmacological activity (e.g., cardiotonic or anti-inflammatory effects)?

- Methodology :

- In Vitro Assays :

- Cardiotonic Activity : Measure cAMP modulation in cardiomyocytes using ELISA or fluorescence-based assays .

- Anti-Inflammatory Activity : Assess COX-2 inhibition via Western blot or prostaglandin E₂ (PGE₂) ELISA in macrophage models .

- Theoretical Linkage : Anchor experiments to established frameworks (e.g., structure-activity relationships (SAR) for hexahydroisoquinoline derivatives) .

Q. How can computational modeling enhance the understanding of its reactivity and binding mechanisms?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potentials to predict reactive sites (e.g., nitrile group susceptibility to nucleophilic attack) .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or β-adrenergic receptors) using AutoDock Vina or Schrödinger Suite .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activities of structurally analogous compounds?

- Methodology :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentration ranges) across studies to identify confounding variables .

- SAR Refinement : Synthesize derivatives with systematic substitutions (e.g., bromo or methyl groups) to isolate activity-contributing moieties .

Experimental Design Considerations

Q. What strategies optimize the synthesis of derivatives for SAR studies?

- Methodology :

- High-Throughput Screening (HTS) : Use automated liquid handlers to test diverse reaction conditions (e.g., solvent, catalyst, temperature) .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential nitrile vapor release .

Theoretical Framework Integration

Q. How can researchers align mechanistic studies with broader chemical or pharmacological theories?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.